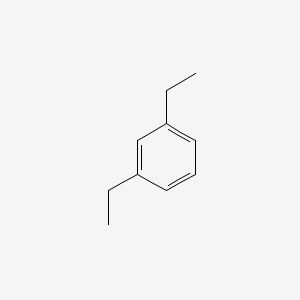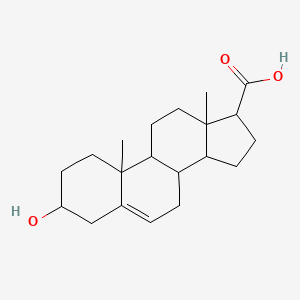
3-Hydroxyandrost-5-ene-17-carboxylic acid
Vue d'ensemble
Description
3-Hydroxyandrost-5-ene-17-carboxylic acid is a steroidal compound with the molecular formula C20H30O3 It is a derivative of androstane, featuring a hydroxyl group at the third position and a carboxylic acid group at the seventeenth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyandrost-5-ene-17-carboxylic acid typically involves the hydroxylation of androst-5-ene-17-carboxylic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, and the temperature is maintained at a specific range to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound. The final product is typically purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxyandrost-5-ene-17-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the third position can be oxidized to form a ketone, resulting in the formation of 3-oxoandrost-5-ene-17-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-hydroxyandrost-5-ene-17-methanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products:
Oxidation: 3-oxoandrost-5-ene-17-carboxylic acid.
Reduction: 3-hydroxyandrost-5-ene-17-methanol.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-Hydroxyandrost-5-ene-17-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes and its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the treatment of hormonal disorders and as an anti-inflammatory agent.
Industry: It is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mécanisme D'action
The mechanism of action of 3-Hydroxyandrost-5-ene-17-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the third position and the carboxylic acid group at the seventeenth position play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, influencing processes such as hormone regulation and inflammation.
Comparaison Avec Des Composés Similaires
3-Oxoandrost-5-ene-17-carboxylic acid: Similar structure but with a ketone group at the third position.
3-Hydroxyandrost-5-ene-17-methanol: Similar structure but with a hydroxyl group at the seventeenth position instead of a carboxylic acid group.
Androst-5-ene-17-carboxylic acid: Lacks the hydroxyl group at the third position.
Uniqueness: 3-Hydroxyandrost-5-ene-17-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h3,13-17,21H,4-11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMOLZNAUACBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908270 | |
| Record name | 3-Hydroxyandrost-5-ene-17-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10325-79-8 | |
| Record name | NSC119154 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC96928 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxyandrost-5-ene-17-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


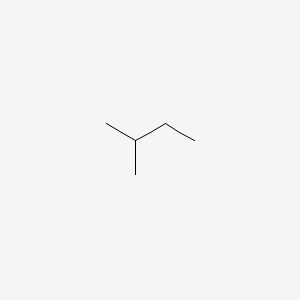
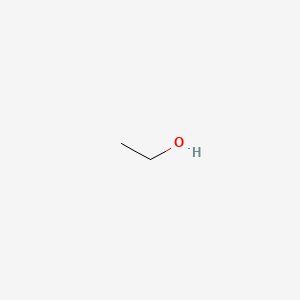
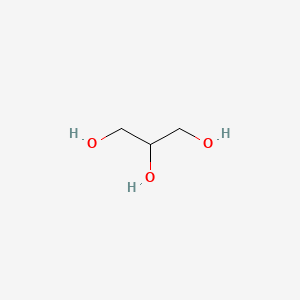
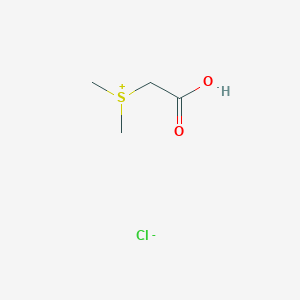
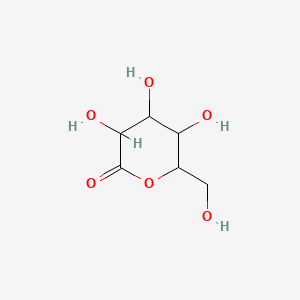
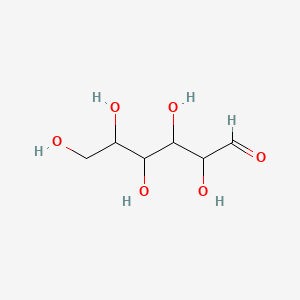
![(1S,2R,6R,8R,9R)-9-Hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.0^{2,6}]undecan-10-one](/img/structure/B7769936.png)
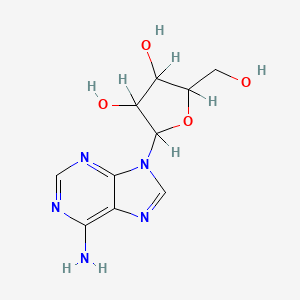
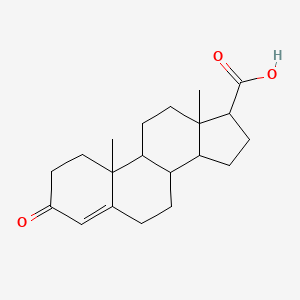
![17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7769972.png)
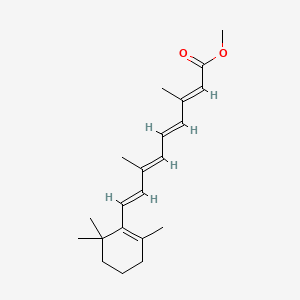
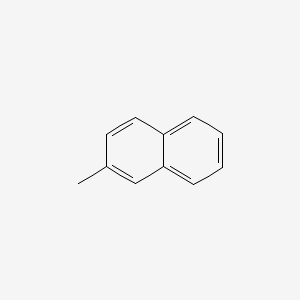
![2-(Quinoxalin-2-yl)benzo[d]oxazole](/img/structure/B7769998.png)
